molecular formula C16H23NO3 B11114965 N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B11114965
M. Wt: 277.36 g/mol
InChI Key: WXXSLWMWPMTWID-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound with the molecular formula C16H23NO3 It is characterized by the presence of a cyclopentanecarboxamide group attached to a 3,4-dimethoxyphenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide typically involves the reaction of 3,4-dimethoxyphenylethylamine with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with an acetamide group instead of a cyclopentanecarboxamide group.

    N-[2-(3,4-dimethoxyphenyl)ethyl]-N’-4-morpholinylthiourea: Contains a thiourea group and exhibits different chemical properties.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclopentanecarboxamide group provides a different steric and electronic environment compared to similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]cyclopentanecarboxamide

InChI

InChI=1S/C16H23NO3/c1-19-14-8-7-12(11-15(14)20-2)9-10-17-16(18)13-5-3-4-6-13/h7-8,11,13H,3-6,9-10H2,1-2H3,(H,17,18)

InChI Key

WXXSLWMWPMTWID-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2CCCC2)OC

Origin of Product

United States

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